2-Ethyl 4-methyl (2S,4S,5S)-4,5-dimethylpyrrolidine-2,4-dicarboxylate
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Overview
Description
2-Ethyl 4-methyl (2S,4S,5S)-4,5-dimethylpyrrolidine-2,4-dicarboxylate is a complex organic compound belonging to the class of pyrrolidine derivatives This compound is characterized by its unique structural features, which include multiple chiral centers and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl 4-methyl (2S,4S,5S)-4,5-dimethylpyrrolidine-2,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolidine ring, followed by the introduction of the ethyl and methyl groups at specific positions. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and various solvents like tetrahydrofuran or dimethylformamide. The esterification step is usually carried out using reagents like ethyl chloroformate or methyl iodide under anhydrous conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel complexes are often employed to facilitate the reactions. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl 4-methyl (2S,4S,5S)-4,5-dimethylpyrrolidine-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various ester derivatives.
Scientific Research Applications
2-Ethyl 4-methyl (2S,4S,5S)-4,5-dimethylpyrrolidine-2,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-Ethyl 4-methyl (2S,4S,5S)-4,5-dimethylpyrrolidine-2,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl 4-methyl (2S,4S,5S)-4,5-dimethylpyrrolidine-2,4-dicarboxylate: shares similarities with other pyrrolidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and chiral centers, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H19NO4 |
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Molecular Weight |
229.27 g/mol |
IUPAC Name |
2-O-ethyl 4-O-methyl (2S,4S,5S)-4,5-dimethylpyrrolidine-2,4-dicarboxylate |
InChI |
InChI=1S/C11H19NO4/c1-5-16-9(13)8-6-11(3,7(2)12-8)10(14)15-4/h7-8,12H,5-6H2,1-4H3/t7-,8-,11-/m0/s1 |
InChI Key |
PMHLEVMPLQXJBQ-LAEOZQHASA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@]([C@@H](N1)C)(C)C(=O)OC |
Canonical SMILES |
CCOC(=O)C1CC(C(N1)C)(C)C(=O)OC |
Origin of Product |
United States |
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